molecular formula C11H9BrN2O4 B2691699 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 1408730-12-0

3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid

Cat. No. B2691699
M. Wt: 313.107
InChI Key: VGHUVZVEYOSTGZ-UHFFFAOYSA-N
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Description

“3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid” consists of a benzoic acid group attached to an oxadiazole ring via a methoxy group . The oxadiazole ring in this compound is a 1,2,5-oxadiazole .

Scientific Research Applications

Halogen Bonding and Structural Analysis

  • Influence of Methoxy-Substituents on Halogen Bonds : The study by Pablo A. Raffo et al. (2016) investigates the impact of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid derivatives. The research highlights how these substitutions affect intermolecular interactions, potentially guiding the design of molecular assemblies and materials with specific properties. The findings could provide insights into the structural and electronic influences of the methoxy and bromo groups in similar compounds like 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid, relevant for materials science and supramolecular chemistry (Raffo et al., 2016).

Photodynamic Therapy and Photosensitization

  • Photosensitizers for Cancer Treatment : M. Pişkin et al. (2020) discuss the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy for cancer treatment. This research indicates the importance of bromo-substituted and methoxy-substituted benzoic acid derivatives in developing effective photosensitizers, suggesting a potential area of application for 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid in medical research and therapy (Pişkin et al., 2020).

Chemical Reactivity and Molecular Properties

  • Vibrational Analysis and Reactivity Descriptors : A study by S. Yadav et al. (2022) focuses on the structural, vibrational, and chemical reactivity descriptors of a bromo-methoxymethoxy benzoic acid derivative. The research provides insights into the molecule's reactivity, interaction energies, and potential applications in designing molecules with desired electronic properties. This information could be relevant for understanding the reactivity and potential applications of 3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid in fields such as organic synthesis and materials science (Yadav et al., 2022).

Future Directions

The future directions for research on “3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Oxadiazole derivatives are of interest to researchers in the fields of medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties .

properties

IUPAC Name

3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-6-9(14-18-13-6)5-17-10-3-2-7(11(15)16)4-8(10)12/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUVZVEYOSTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1COC2=C(C=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid

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